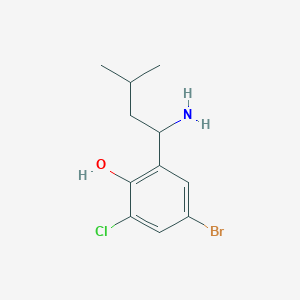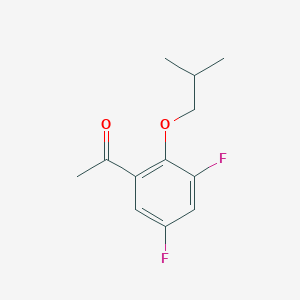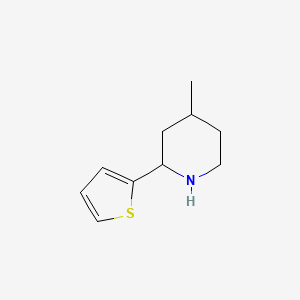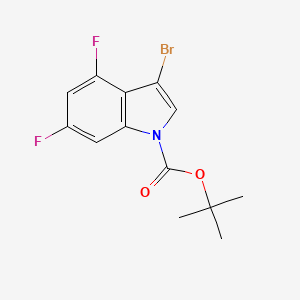
2-(1-Amino-3-methylbutyl)-4-bromo-6-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Amino-3-methylbutyl)-4-bromo-6-chlorophenol is a synthetic organic compound with a complex structure It contains a phenol group substituted with bromine and chlorine atoms, as well as an amino group attached to a branched alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-3-methylbutyl)-4-bromo-6-chlorophenol typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a phenol derivative, followed by the introduction of the amino-alkyl group through nucleophilic substitution reactions. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Amino-3-methylbutyl)-4-bromo-6-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine and chlorine substituents can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the amino-alkyl chain.
Applications De Recherche Scientifique
2-(1-Amino-3-methylbutyl)-4-bromo-6-chlorophenol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(1-Amino-3-methylbutyl)-4-bromo-6-chlorophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds, while the amino group can participate in ionic interactions. These interactions can modulate the activity of biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-methyl-1-butanol: A related compound with a similar amino-alkyl structure.
4-Bromo-2-chlorophenol: Shares the phenol core with bromine and chlorine substituents.
Methylhexanamine: Contains an amino group attached to a branched alkyl chain.
Uniqueness
2-(1-Amino-3-methylbutyl)-4-bromo-6-chlorophenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H15BrClNO |
|---|---|
Poids moléculaire |
292.60 g/mol |
Nom IUPAC |
2-(1-amino-3-methylbutyl)-4-bromo-6-chlorophenol |
InChI |
InChI=1S/C11H15BrClNO/c1-6(2)3-10(14)8-4-7(12)5-9(13)11(8)15/h4-6,10,15H,3,14H2,1-2H3 |
Clé InChI |
QCIAONJRTIDJNK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C1=C(C(=CC(=C1)Br)Cl)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Phenyl-1'-(pyridin-2-ylmethyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13082470.png)



![2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13082494.png)



